molecular formula C25H25N3O5S B11243837 N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11243837
M. Wt: 479.5 g/mol
InChI Key: LKNOIXANGUQAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, including the formation of the dibenzo[c,e][1,2]thiazine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the 2-[(2-methoxyethyl)carbamoyl]phenyl group and the 9-carboxamide 5,5-dioxide moiety through various organic reactions such as amide formation and oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups.

Scientific Research Applications

N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide include other dibenzo[c,e][1,2]thiazine derivatives with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

N-[2-(2-methoxyethylcarbamoyl)phenyl]-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C25H25N3O5S/c1-16-14-17(15-20-18-8-5-7-11-22(18)34(31,32)28(2)23(16)20)24(29)27-21-10-6-4-9-19(21)25(30)26-12-13-33-3/h4-11,14-15H,12-13H2,1-3H3,(H,26,30)(H,27,29)

InChI Key

LKNOIXANGUQAJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=CC=C4C(=O)NCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.